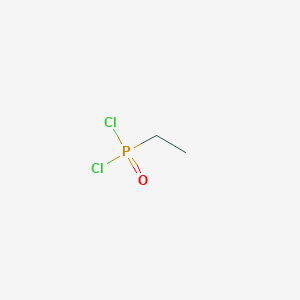
4-(Trifluoromethylsulfonyl)benzaldehyde
Vue d'ensemble
Description
4-(Trifluoromethylsulfonyl)benzaldehyde (TMSB) is an organosulfur compound that is widely used in organic synthesis, biochemistry, and pharmaceuticals. It is a versatile reagent that can be used to synthesize a variety of organic compounds, including simple aliphatic and aromatic compounds, as well as complex natural products and pharmaceuticals. It is also used as a catalyst in various chemical reactions, such as the synthesis of peptides, peptidomimetics, and other biologically active compounds. In addition, TMSB has been used for the preparation of biologically active compounds and as a reactant in various synthetic organic chemistry reactions.
Applications De Recherche Scientifique
Catalytic Asymmetric Synthesis : A chiral triaminosulfonium salt catalyzes the trifluoromethylation of benzaldehyde derivatives, including 4-(Trifluoromethylsulfonyl)benzaldehyde, demonstrating its utility in asymmetric synthesis (Kuroki & Iseki, 1999).
Oxidation of Alcohols : Sulfated Ti-SBA-15 catalysts facilitate the conversion of benzyl alcohol to benzaldehyde, showing potential applications in various industrial processes (Sharma, Soni, & Dalai, 2012).
Solid Phase Organic Synthesis : Secondary amide-based linkers derived from 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde enhance the purity of products in solid phase organic synthesis (Swayze, 1997).
Synthesis of Labeled Compounds : A method for synthesizing functionalized 2H and 13C labeled benzaldehydes offers applications in the production of natural products and pharmaceutical drugs (Boga, Alhassan, & Hesk, 2014).
Radiochemical Synthesis : Reductive etherification of 4-[18F]fluoro-benzaldehyde with decaborane enables the synthesis of various 4-[18F]fluoro-benzyl ethers, useful in radiochemistry (Funke et al., 2006).
Theoretical Investigations in Organometallic Chemistry : Studies on the reactivity of the sulfur center in rhodium-bound benzaldehyde thiosemicarbazones towards molecular oxygen reveal insights into the oxidative properties of metal complexes (Seth & Bhattacharya, 2011).
Catalysis and Green Chemistry : NiFe2O4 nanoparticles have been shown to effectively convert benzyl alcohol to benzaldehyde under mild conditions, highlighting their potential as reusable catalysts in green chemistry applications (Iraqui, Kashyap, & Rashid, 2020).
Solubility Studies : Research on the solubility of 4-(methylsulfonyl)benzaldehyde in various solvent mixtures provides crucial data for the efficient use of these compounds in chemical processes (Li et al., 2017).
Novel Synthetic Methods : Innovative methods for synthesizing phenylacetic esters starting from benzaldehyde derivatives have been developed, which could be applied to this compound (Ogura, Itō, & Tsughihashi, 1979).
Fluorinated Polymer Synthesis : The synthesis and characterization of fluorinated microporous polyaminals demonstrate applications in gas adsorption and material science (Li, Zhang, & Wang, 2016).
Safety and Hazards
Propriétés
IUPAC Name |
4-(trifluoromethylsulfonyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3S/c9-8(10,11)15(13,14)7-3-1-6(5-12)2-4-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZFIZUQWVOSSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400299 | |
| Record name | 4-(trifluoromethylsulfonyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
650-89-5 | |
| Record name | 4-(trifluoromethylsulfonyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one](/img/structure/B15554.png)








